![molecular formula C21H21NO3 B6477034 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640893-32-7](/img/structure/B6477034.png)

2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

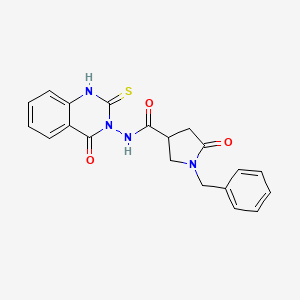

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group, a phenyl group, and a 2-azaspiro[3.3]heptane group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural components. For instance, the presence of a carbonyl group suggests that it might participate in hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane:

Medicinal Chemistry

2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane: has shown potential in medicinal chemistry due to its unique structural properties. The benzodioxine moiety is known for its ability to interact with various biological receptors and enzymes, making it a valuable scaffold for drug design. This compound could be explored for developing new therapeutic agents targeting specific diseases .

Enzyme Inhibition

The compound’s structure suggests it could act as an inhibitor for certain enzymes. For instance, derivatives of benzodioxine have been studied for their inhibitory effects on enzymes like dipeptidyl peptidase IV and carbonic anhydrase . These enzymes are involved in metabolic pathways, and their inhibition can be beneficial in treating conditions such as diabetes and obesity.

Anticancer Research

Research has indicated that compounds containing the benzodioxine structure may possess anticancer properties. The ability of these compounds to interfere with cellular pathways and induce apoptosis in cancer cells makes them promising candidates for anticancer drug development .

Antimicrobial Activity

The structural features of 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane suggest potential antimicrobial activity. Benzodioxine derivatives have been investigated for their effectiveness against various bacterial and fungal pathogens, offering a pathway for developing new antimicrobial agents .

Neuroprotective Agents

Compounds with benzodioxine structures have been explored for their neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors, making them valuable in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxine derivatives has been a subject of research. These compounds can modulate inflammatory pathways, reducing inflammation and providing relief in conditions like arthritis and other inflammatory diseases .

Cardiovascular Research

In cardiovascular research, benzodioxine-containing compounds have been studied for their effects on heart health. They may help in managing conditions such as hypertension and atherosclerosis by influencing vascular function and reducing oxidative stress .

Synthetic Chemistry

Beyond biological applications, 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can be a valuable intermediate in synthetic chemistry. Its unique structure allows for the synthesis of various complex molecules, which can be used in further research and development of new chemical entities .

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of compounds with similar structural features . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

Similar compounds have been reported to targetPoly (ADP-ribose) polymerase 1 (PARP1) , a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

For instance, some 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Biochemical Pathways

It’s known that the 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .

Pharmacokinetics

It’s known that the precise configuration of molecules is a crucial determinant of their pharmacological properties, which could drastically impact the efficacy, safety, and pharmacokinetics of a compound .

Result of Action

It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .

Action Environment

It’s known that subtle changes in molecular structure could drastically impact on the efficacy, safety, and pharmacokinetics of a compound .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-20(17-7-4-8-18-19(17)25-10-9-24-18)22-13-21(14-22)11-16(12-21)15-5-2-1-3-6-15/h1-8,16H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHAURTWQFTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6476957.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)

![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B6476971.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)

![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)

![4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6477030.png)

![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)

![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)

![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)